molecular formula C20H21N3OS B2739764 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034521-78-1

1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2739764
CAS No.: 2034521-78-1
M. Wt: 351.47
InChI Key: JIZVSRVCXWMWTK-UHFFFAOYSA-N
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Description

1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C20H21N3OS and its molecular weight is 351.47. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Synthesis and Biological Activities

Enantioselective Organocatalytic Approaches

The research into spiro[pyrrolidin-3,3'-oxindoles] demonstrates the importance of enantioselective organocatalytic synthesis methods. These compounds, which share structural motifs with the compound of interest, exhibit significant biological activities. An innovative approach leveraging chiral phosphoric acid has been used to produce spirooxindole derivatives with high yield and excellent stereoselectivities, offering a new avenue for medicinal chemistry and diversity-oriented synthesis (Xiao‐Hua Chen et al., 2009).

Synthesis of Pyrrolopyridin-2-ones

Another relevant research application involves the synthesis of pyrrolopyridin-2-ones, which are explored for various pharmaceutical uses. This demonstrates the versatility of heterocyclic scaffolds similar to the target compound in kinase research, highlighting the potential for development into novel therapeutic agents (Mui Cheung et al., 2001).

Development of Novel Pharmaceutical Scaffolds

Antidepressant and Nootropic Agents

Schiff’s bases and 2-azetidinones derived from related structures have shown significant antidepressant and nootropic activities. This research underscores the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent, paving the way for the development of potent and safe CNS active agents for therapeutic use (Asha B. Thomas et al., 2016).

Antioxidant Activities

The design and synthesis of 1H-3-Indolyl derivatives, including thiophene-pyridine/pyrane/pyrimidine/pyrazole heterocycles, have been explored for their antioxidant activities. This research suggests the importance of heterocyclic combinations similar to the target compound in developing high-efficiency antioxidants, especially against ABTS, indicating the potential for medicinal chemistry optimizations (Maged A. Aziz et al., 2021).

Properties

IUPAC Name

1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-20(9-15-10-21-18-4-2-1-3-17(15)18)23-12-16(13-23)22-7-5-19-14(11-22)6-8-25-19/h1-4,6,8,10,16,21H,5,7,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZVSRVCXWMWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.